molecular formula Ga2S3 B1143701 Gallium(III)-sulfid CAS No. 12024-22-5

Gallium(III)-sulfid

Katalognummer B1143701
CAS-Nummer: 12024-22-5
Molekulargewicht: 235.64
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gallium(III) sulfide (Ga2S3) is a semiconductor material with a wide range of uses in the scientific research and industrial fields. It has a unique combination of properties, which makes it suitable for a variety of applications. This article will provide an overview of the synthesis methods, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Ga2S3.

Wissenschaftliche Forschungsanwendungen

Elektronik und Photonik

Gallium(III)-sulfid wird aufgrund seiner außergewöhnlichen elektrischen und optischen Eigenschaften in der Elektronik und Photonik eingesetzt {svg_1} {svg_2} {svg_3}. Seine Schichtstruktur und physikalischen Eigenschaften machen es zu einem vielversprechenden Kandidaten für elektrische Sensoren {svg_4}.

Anwendungen in Solarzellen

Dünne Ga2S3-Filme werden in Solarzellenanwendungen eingesetzt {svg_5}. Die optische Transmission, Reflexion und Absorption dieser Filme wurde gemessen, und es wurde festgestellt, dass diese Proben eine direkte optische Bandlücke hatten {svg_6}.

Wasserstoffentwicklungskatalysatoren

Ga2S3-Nanostrukturen wurden als Wasserstoffentwicklungskatalysatoren verwendet {svg_7}. Diese Anwendung ist besonders wichtig im Bereich der erneuerbaren Energien.

Feldeffekttransistoren

Ga2S3 wurde bei der Herstellung von Feldeffekttransistoren verwendet {svg_8}. Die elektronischen Eigenschaften von Ga2S3 wurden untersucht, und es wurde festgestellt, dass Ga2S3 Elektronenaffinitäten von 3,51 bis 3,64 eV aufweist {svg_9}.

Photodetektoren

Ga2S3 wird bei der Herstellung von Photodetektoren auf flexiblen und starren Substraten verwendet {svg_10} {svg_11}. Dies liegt an seinen hervorragenden photoelektrischen Eigenschaften.

Energieumwandlungs- und Speichersysteme

Ga2S3 wird in Energieumwandlungs- und Speichersystemen eingesetzt {svg_12}. Dies liegt an seinen hervorragenden elektrischen Eigenschaften und seiner Fähigkeit, als aktives Material in Lithium-Sekundärbatterien zu fungieren {svg_13}.

Dünnschicht-Solarzellen

Ga2S3 wird in Dünnschicht-Solarzellen eingesetzt {svg_14}. Dies liegt an seinen hervorragenden optischen Eigenschaften und seiner Fähigkeit, einen weiten Bereich an Lichtwellenlängen zu absorbieren.

Gallium-Lanthan-Sulfid-Glas

Ga2S3 wird verwendet, um Gallium-Lanthan-Sulfid-Glas durch Reaktion mit Lanthansulfid herzustellen {svg_15}. Diese Art von Glas hat einzigartige Eigenschaften, die es in einer Vielzahl von Anwendungen nützlich machen.

Safety and Hazards

Gallium(III) sulfide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may be corrosive to metals and harmful if swallowed .

Zukünftige Richtungen

The nonlinear optical (NLO) properties of two-dimensional (2D) materials like Gallium(III) sulfide are fascinating for fundamental physics and optoelectronic device development . The advancement of current optimization for these key factors will enrich the knowledge about the efficiency and mechanism of various gallium-based antibacterial agents and provide strategies for the improvement of the antibacterial activity of gallium-based compounds .

Eigenschaften

IUPAC Name

sulfanylidene(sulfanylidenegallanylsulfanyl)gallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ga.3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKBMGHMPOIFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Ga]S[Ga]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ga2S3
Record name gallium(III) sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium(III)_sulfide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the different synthesis methods for Gallium(III) sulfide, and what are their advantages and disadvantages?

A1: Ga2S3 can be synthesized through several methods, each with its own set of pros and cons:

  • Single-Source Precursors: Organometallic complexes like Gallium(III) dithiocarbamates can be used as precursors for the synthesis of nano-sized Ga2S3. [] This method allows for controlled synthesis of nanoparticles with specific properties.
  • Plasma-Enhanced Atomic Layer Deposition (PE-ALD): This technique utilizes hexakis(dimethylamido)digallium and hydrogen sulfide plasma to deposit high-quality, crystalline Ga2S3 thin films at relatively low temperatures. [] PE-ALD offers excellent control over film thickness, composition, and conformality, making it suitable for applications in energy storage and optoelectronics.

Q2: How does the structure of Gallium(III) sulfide influence its properties and potential applications?

A: Ga2S3 commonly exists in a layered structure, which contributes to its ion exchange properties, making it a promising material for applications like ion-conducting electrolytes. [] Furthermore, Ga2S3 can be synthesized in various forms, including nanoparticles [] and thin films, [] allowing for tailored properties and applications. For instance, nano-Ga2S3 exhibits enhanced surface area and quantum confinement effects, beneficial for catalytic and optoelectronic applications.

Q3: What are the potential applications of Gallium(III) sulfide in energy storage devices?

A: Ga2S3 has been investigated as an active material in lithium secondary batteries. [] Its layered structure could facilitate lithium-ion intercalation and diffusion, crucial for battery performance. Furthermore, the development of high-quality Ga2S3 thin films via PE-ALD [] opens up opportunities for its use in thin-film batteries and other energy storage devices.

Q4: Has the biocompatibility of Gallium(III) sulfide been explored, and what are the implications?

A4: While the provided abstracts do not directly address the biocompatibility of Ga2S3, it's worth noting that Gallium-based compounds have shown potential in biomedical applications. For instance, Gallium nitrate is used clinically for treating hypercalcemia of malignancy. Further research is needed to assess the biocompatibility and potential biomedical applications of Ga2S3.

Q5: What analytical techniques are commonly used to characterize Gallium(III) sulfide?

A5: Characterization of Ga2S3 often involves a combination of techniques:

  • X-ray diffraction (XRD): Used to determine the crystal structure and phase purity of Ga2S3. Both single-crystal XRD [] and powder XRD [, ] are employed depending on the sample form.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly 23Na NMR, can provide insights into the local atomic structure of amorphous and crystalline Ga2S3. []
  • Electron Microscopy: Techniques like Transmission Electron Microscopy (TEM) are valuable for visualizing the morphology and size of Ga2S3 nanoparticles. []
  • Spectroscopic Methods: Infrared (IR) spectroscopy [], X-ray photoelectron spectroscopy (XPS) [], and UV-Vis spectroscopy [] are used to probe the chemical composition, bonding, and optical properties of Ga2S3.

Q6: How does the oxidation of Gallium(III) sulfide occur, and what are its implications?

A: Research indicates that Thiobacillus ferrooxidans, a bacterium known for oxidizing sulfide minerals, can oxidize both natural gallium-bearing chalcopyrite and synthetic Ga2S3. [] This bacterial oxidation process can occur either directly or indirectly, impacting the extraction and recovery of gallium from its sulfide ores.

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